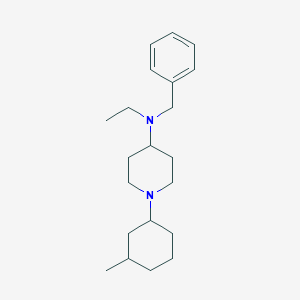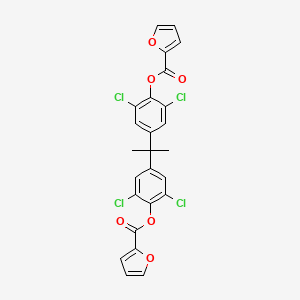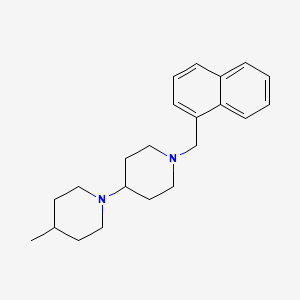
4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1’-(naphthalen-1-ylmethyl)-1,4’-bipiperidine is a complex organic compound characterized by its unique structure, which includes a naphthalene ring attached to a bipiperidine framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1’-(naphthalen-1-ylmethyl)-1,4’-bipiperidine typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalen-1-ylmethyl intermediate, which is then coupled with a bipiperidine derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction. The final product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-1’-(naphthalen-1-ylmethyl)-1,4’-bipiperidine may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent production quality. Additionally, industrial methods may incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1’-(naphthalen-1-ylmethyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl or naphthalen-1-ylmethyl positions, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced bipiperidine derivatives.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
4-Methyl-1’-(naphthalen-1-ylmethyl)-1,4’-bipiperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-Methyl-1’-(naphthalen-1-ylmethyl)-1,4’-bipiperidine exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to receptor sites, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction mechanisms, where the compound influences cellular responses through receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-ylmethyl)piperidine: Lacks the methyl group at the 4-position.
4-Methylpiperidine: Does not have the naphthalen-1-ylmethyl group.
Naphthalen-1-ylmethylamine: Contains the naphthalene group but lacks the bipiperidine structure.
Uniqueness
4-Methyl-1’-(naphthalen-1-ylmethyl)-1,4’-bipiperidine is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the naphthalene and bipiperidine moieties allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H30N2 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
4-methyl-1-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperidine |
InChI |
InChI=1S/C22H30N2/c1-18-9-15-24(16-10-18)21-11-13-23(14-12-21)17-20-7-4-6-19-5-2-3-8-22(19)20/h2-8,18,21H,9-17H2,1H3 |
InChI Key |
IGXVIYXFJCAFAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


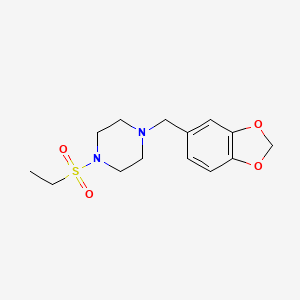

![3-[({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-4-methoxybenzaldehyde](/img/structure/B10888170.png)
![1-(butan-2-yl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10888176.png)
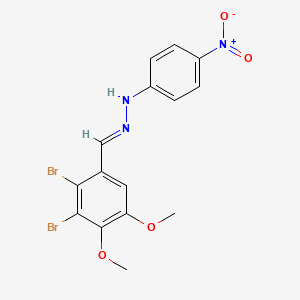
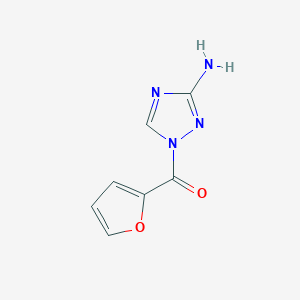
![2-(Biphenyl-4-yloxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B10888194.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate](/img/structure/B10888197.png)
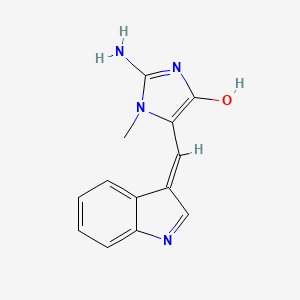
![3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate](/img/structure/B10888217.png)
![N'-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B10888225.png)
![(2-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetic acid](/img/structure/B10888227.png)
